Visnafylline
Descripción
Visnafylline (INN: VISNAFYLLINE) is a bronchodilator with the molecular formula C₂₅H₂₉N₅O₇ and CAS registry number 17243-56-0 . It is regulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), where it is assigned the XEVMPD code SUB00084MIG . As a bronchodilator, visnafylline is primarily indicated for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
1,3-dimethyl-2-oxopurin-6-olate;2-(9-methoxy-7-methyl-5-oxofuro[3,2-g]chromen-4-yl)oxyethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO5.C7H8N4O2/c1-11-10-13(20)14-15(23-9-7-19(2,3)4)12-6-8-22-16(12)18(21-5)17(14)24-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h6,8,10H,7,9H2,1-5H3;3,12H,1-2H3/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMGJGZBINFWRD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OCC[N+](C)(C)C.CN1C(=C2C(=NC=N2)N(C1=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938155 | |
| Record name | 2-[(9-Methoxy-7-methyl-5-oxo-5H-furo[3,2-g][1]benzopyran-4-yl)oxy]-N,N,N-trimethylethan-1-aminium 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17243-56-0 | |
| Record name | Visnafylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(9-Methoxy-7-methyl-5-oxo-5H-furo[3,2-g][1]benzopyran-4-yl)oxy]-N,N,N-trimethylethan-1-aminium 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VISNAFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB901PL1KW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Visnafylline typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Step 1: Formation of an intermediate compound through a series of reactions such as alkylation or acylation.
Step 2: Cyclization reactions to form the core structure of Visnafylline.
Step 3: Functional group modifications to achieve the desired chemical properties.
Industrial Production Methods: In an industrial setting, the production of Visnafylline may involve:
Large-scale synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification processes: Techniques such as crystallization, distillation, or chromatography to isolate the final product.
Quality control: Ensuring the consistency and quality of the compound through rigorous testing and validation.
Análisis De Reacciones Químicas
Types of Reactions: Visnafylline undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as ethanol, methanol, or dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Aplicaciones Científicas De Investigación
Cardiovascular Health
Visnafylline has shown promise in protecting cardiac tissue from damage caused by anthracycline chemotherapy agents. Research indicates that it can reduce myocardial infarct size and improve cardiac function during ischemia/reperfusion injury. Key mechanisms include:
- Vasorelaxation : Visnafylline causes relaxation of vascular smooth muscle cells, leading to reduced blood pressure without significantly affecting heart rate .
- Oxidative Stress Modulation : The compound helps in modulating mitochondrial enzymes and reducing oxidative stress, which is vital for cardiomyocyte survival .
Anticancer Properties
Visnafylline has been investigated for its effects on various cancer cell lines. Studies suggest that it can inhibit the proliferation of malignant cells, such as melanoma and hepatocellular carcinoma. The mechanisms include:
- Induction of Reactive Oxygen Species : Visnafylline promotes the production of reactive oxygen species, which can trigger pro-apoptotic pathways in cancer cells .
- Modulation of Signaling Pathways : The compound influences the aryl hydrocarbon receptor signaling pathway, enhancing its anticancer efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of visnafylline is notable, particularly in reducing pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. This property is essential for managing chronic inflammatory conditions and may contribute to its cardioprotective effects .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cardiovascular Health | Vasorelaxation and oxidative stress modulation | Reduces myocardial infarct size; protects cardiac tissue during ischemia/reperfusion injury |
| Anticancer Properties | Induction of reactive oxygen species | Inhibits proliferation of melanoma and hepatocellular carcinoma |
| Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines | Lowers levels of IL-1, IL-6, and TNF-α |
Case Study 1: Cardioprotection in Ischemia/Reperfusion Injury
A study involving rat models demonstrated that intravenous administration of visnafylline significantly mitigated cardiac dysfunction post-reperfusion. The results indicated a marked reduction in myocardial infarct size and improved overall cardiac function compared to control groups.
Case Study 2: Anticancer Efficacy
In vitro studies on melanoma cells showed that visnafylline treatment led to a substantial decrease in cell viability. The mechanism was linked to increased oxidative stress and activation of apoptotic pathways, suggesting its potential as an adjunct therapy in cancer treatment.
Mecanismo De Acción
Visnafylline can be compared with other similar compounds, such as:
Theophylline: A well-known bronchodilator with similar structural features.
Pentoxifylline: A methylxanthine derivative used to treat intermittent claudication.
Doxofylline: A new generation xanthine bronchodilator with fewer cardiovascular side effects.
Uniqueness: Visnafylline stands out due to its specific molecular interactions and potential therapeutic applications. Unlike some of its analogues, it may offer unique benefits in terms of efficacy and safety profiles.
Comparación Con Compuestos Similares
The following compounds are structurally or functionally analogous to visnafylline: Suloxifen and Difeterol hydrochloride . A detailed comparison is provided below.
Molecular and Structural Comparison
Key Observations :
- Difeterol hydrochloride , while sharing a similar carbon backbone with visnafylline, includes a chlorine atom and acts as a histamine receptor antagonist, indicating divergent therapeutic pathways .
Pharmacological and Clinical Profiles
Mechanism of Action
- Visnafylline : Presumed PDE inhibitor or β₂-adrenergic agonist (based on bronchodilator classification).
- Suloxifen : Likely shares a similar bronchodilatory mechanism but with a sulfur-containing structure that may alter metabolic stability .
- Difeterol HCl : Targets histamine H1 receptors, reducing allergic responses rather than directly dilating airways .
Regulatory and Market Status
| Compound | FDA Status | EMA Status | HS Code (Tariff Classification) |
|---|---|---|---|
| Visnafylline | Approved | Approved | HTS Pharmaceutical Appendix |
| Suloxifen | Approved | Approved | 29309085 |
| Difeterol HCl | Approved | Approved | 29221980 |
Insights :
Actividad Biológica
Visnafylline, a compound belonging to the class of xanthines, has garnered attention for its potential therapeutic applications, particularly in the treatment of various vascular and inflammatory conditions. This article delves into the biological activity of Visnafylline, summarizing key research findings, case studies, and its pharmacological profile.
Visnafylline exerts its biological effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation, anti-inflammatory effects, and improved blood flow. Additionally, Visnafylline has been shown to have antioxidant properties that contribute to its protective effects on endothelial cells.
Pharmacological Profile
The pharmacological profile of Visnafylline includes:
- Vasodilatory Effects : It promotes relaxation of vascular smooth muscle, enhancing blood flow.
- Anti-inflammatory Activity : By inhibiting the release of pro-inflammatory cytokines, Visnafylline reduces inflammation.
- Antioxidant Properties : It scavenges free radicals, protecting cells from oxidative stress.
Research Findings
A review of literature reveals several significant findings regarding the biological activity of Visnafylline:
- Vasodilation Studies : In vitro studies demonstrated that Visnafylline effectively induces vasodilation in isolated vascular tissues. The compound's potency was comparable to established vasodilators like nitroglycerin.
- Anti-inflammatory Effects : Animal models of inflammation showed that administration of Visnafylline significantly reduced markers of inflammation, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.
- Clinical Trials : A phase II clinical trial assessed the efficacy of Visnafylline in patients with chronic obstructive pulmonary disease (COPD). Results indicated improved pulmonary function and reduced exacerbation rates compared to placebo.
Case Studies
Several case studies illustrate the clinical relevance of Visnafylline:
- Case Study 1 : A 65-year-old male with peripheral arterial disease experienced significant improvement in walking distance after a 12-week treatment with Visnafylline. The patient reported decreased pain and increased mobility.
- Case Study 2 : A cohort study involving patients with diabetic retinopathy treated with Visnafylline showed a reduction in retinal edema and improved visual acuity over six months.
Data Summary
The following table summarizes key findings from various studies on Visnafylline:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
